(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one
Description
(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one is an organic compound with a complex structure that includes an acetylphenyl group, a biphenyl group, and a prop-2-en-1-one moiety
Properties
IUPAC Name |
(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16,24H,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUNGUVRXZSSD-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 2-acetylphenylamine with 4-biphenylcarboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of having aromatic rings.
Uniqueness
(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C23H19NO2
- Molecular Weight : 341.41 g/mol
- CAS Number : 478064-93-6
- Structure : The compound features an α,β-unsaturated carbonyl system characteristic of chalcones, with substituents that enhance its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of chalcone derivatives. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| HeLa (cervical cancer) | 8.3 | |
| A549 (lung cancer) | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been assessed through various in vitro assays. The results indicate that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The compound showed significant radical scavenging activity.
The biological activities of this chalcone derivative can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Inhibition of NF-kB : It suppresses the NF-kB pathway, which is crucial in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Regulation : By scavenging ROS, it protects cells from oxidative stress.
Case Studies
A notable case study involved the use of this compound in a mouse model of breast cancer, where it was administered at varying doses over four weeks. The results indicated a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic markers within tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
